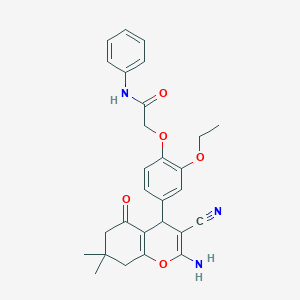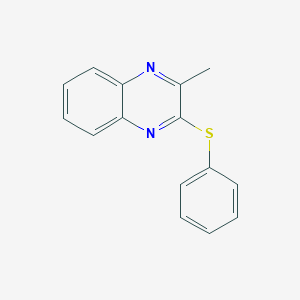
2-(4-(2-Amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-ethoxyphenoxy)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(2-Amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-ethoxyphenoxy)-N-phenylacetamide is a complex organic compound that belongs to the class of cyanoacetamides. This compound is characterized by its unique structure, which includes a chromenyl group, an ethoxyphenoxy group, and a phenylacetamide moiety. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a precursor for the synthesis of various heterocyclic compounds.
Métodos De Preparación
The synthesis of 2-(4-(2-Amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-ethoxyphenoxy)-N-phenylacetamide can be achieved through several methods:
Neat Methods: This involves the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature.
Stirring without Solvent at Steam Bath: Ethyl cyanoacetate is stirred with amines at 70°C for 6 hours, then left to stir at room temperature overnight.
Fusion Method: The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the most widely used methods for the preparation of cyanoacetanilides.
Análisis De Reacciones Químicas
2-(4-(2-Amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-ethoxyphenoxy)-N-phenylacetamide undergoes various chemical reactions:
Condensation Reactions: The active hydrogen on C-2 of cyanoacetamides can participate in condensation reactions to form a variety of heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions, where the cyano and carbonyl groups react with common bidentate reagents.
Cyclization Reactions: It can form cyclic compounds through intramolecular cyclization reactions.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for the synthesis of biologically active heterocyclic compounds, which have potential therapeutic applications.
Organic Synthesis: It serves as a building block for the synthesis of various organic molecules, including those with antimicrobial and anticancer properties.
Material Science: The compound is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(4-(2-Amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-ethoxyphenoxy)-N-phenylacetamide involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
2-(4-(2-Amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-ethoxyphenoxy)-N-phenylacetamide can be compared with other cyanoacetamide derivatives:
2-(4,4-dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide: This compound has a similar structure but includes a thiazinyl group.
4-(2-amino-3-cyano-7,7-dimethyl-4-(3-methyl-2-thienyl)-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)benzenesulfonamide: This derivative includes a quinolinyl group and has different biological activities.
Propiedades
Número CAS |
332053-41-5 |
|---|---|
Fórmula molecular |
C28H29N3O5 |
Peso molecular |
487.5g/mol |
Nombre IUPAC |
2-[4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromen-4-yl)-2-ethoxyphenoxy]-N-phenylacetamide |
InChI |
InChI=1S/C28H29N3O5/c1-4-34-22-12-17(10-11-21(22)35-16-24(33)31-18-8-6-5-7-9-18)25-19(15-29)27(30)36-23-14-28(2,3)13-20(32)26(23)25/h5-12,25H,4,13-14,16,30H2,1-3H3,(H,31,33) |
Clave InChI |
IJZIJSJMYAXTHE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N)OCC(=O)NC4=CC=CC=C4 |
SMILES canónico |
CCOC1=C(C=CC(=C1)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N)OCC(=O)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B407893.png)
![1-(3-METHOXYBENZOYL)-4-[(4-NITROPHENYL)METHYL]PIPERAZINE](/img/structure/B407896.png)
![1-(2,6-DIMETHOXYBENZOYL)-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B407899.png)
![1-[(4-BROMOPHENYL)METHYL]-4-(2,6-DIMETHOXYBENZOYL)PIPERAZINE](/img/structure/B407900.png)
![1-[(4-METHOXYPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE](/img/structure/B407901.png)
![1-(2,6-DIMETHOXYBENZOYL)-4-[(2-NITROPHENYL)METHYL]PIPERAZINE](/img/structure/B407902.png)
methanone](/img/structure/B407903.png)
![1-(4-FLUOROBENZOYL)-4-[(2-NITROPHENYL)METHYL]PIPERAZINE](/img/structure/B407904.png)
![Ethyl {[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]oxy}acetate](/img/structure/B407908.png)

![3-[2-(4-Fluorophenyl)vinyl]-2-quinoxalinyl phenyl sulfone](/img/structure/B407912.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-(heptyloxy)benzamide](/img/structure/B407913.png)
![3-[2-(4-Fluorophenyl)vinyl]-2-quinoxalinyl phenyl sulfide](/img/structure/B407914.png)
![3-[2-(2-Chlorophenyl)vinyl]-2-quinoxalinyl phenyl sulfide](/img/structure/B407915.png)
